molecular formula C8H6ClN3OS B13095081 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one

6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one

Cat. No.: B13095081
M. Wt: 227.67 g/mol
InChI Key: YXDOSGUYOPNXQU-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of kinase inhibitors . The presence of a chlorine atom and a methylthio group in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino, thiol-substituted derivatives

Scientific Research Applications

6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with various cellular processes, including cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Properties

Molecular Formula

C8H6ClN3OS

Molecular Weight

227.67 g/mol

IUPAC Name

6-chloro-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H6ClN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13)

InChI Key

YXDOSGUYOPNXQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)Cl

Origin of Product

United States

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